(6-Methyloxan-2-yl)methanamine

Description

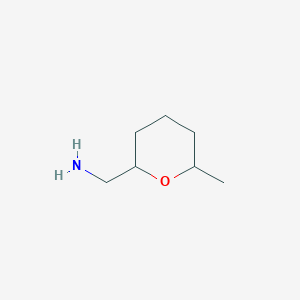

(6-Methyloxan-2-yl)methanamine is a secondary amine characterized by a methanamine group (-CH2NH2) attached to the 2-position of a 6-methyl-substituted oxane (tetrahydropyran) ring. The oxane ring, a six-membered oxygen-containing heterocycle, confers unique stereoelectronic properties, while the methyl group at the 6-position may influence lipophilicity and steric interactions. Though direct data on this compound are absent in the provided evidence, comparisons can be drawn from structurally analogous methanamine derivatives with heterocyclic cores or substituent variations.

Properties

IUPAC Name |

(6-methyloxan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-2-4-7(5-8)9-6/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQSPIPCFWHJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(O1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1856184-55-8 | |

| Record name | (6-methyloxan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyloxan-2-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with oxane (tetrahydropyran).

Methylation: The oxane is methylated at the sixth position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

Amination: The methylated oxane is then subjected to amination at the second position. This can be achieved using reagents like ammonia or an amine source under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Methyloxan-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols or hydrocarbons.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

(6-Methyloxan-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving amine-containing biomolecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methyloxan-2-yl)methanamine involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways can vary based on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure Comparisons

Methanamine derivatives with heterocyclic backbones exhibit distinct physicochemical and biological behaviors depending on their ring systems:

Oxane vs. Pyridine Derivatives

- (6-Methylpyridin-2-yl)methanamine ():

- Core : Pyridine (aromatic, six-membered nitrogen-containing ring).

- Properties : Aromaticity enhances stability but reduces solubility in polar solvents compared to saturated oxane. The 6-methyl group may increase steric hindrance, affecting receptor binding.

- Molecular Weight : 122.17 g/mol (lower than oxane derivatives due to simpler structure).

Oxane vs. Benzoxazole/Benzothiazole Derivatives

- (6-Chloro-1,3-benzoxazol-2-yl)methanamine (): Core: Benzoxazole (fused benzene-oxazole ring). The 6-chloro substituent raises lipophilicity (ClogP ≈ 2.5) and may influence toxicity. Molecular Weight: 182.61 g/mol. Predicted pKa: 7.52, suggesting moderate basicity .

- (6-Chloro-1,3-benzothiazol-2-yl)methanamine (): Core: Benzothiazole (sulfur-containing analog of benzoxazole). Molecular weight: 198.67 g/mol.

Oxane vs. Chroman Derivatives

Substituent Effects on Properties

Substituents on the heterocycle significantly alter electronic and steric profiles:

| Compound | Substituent | Electronic Effect | Lipophilicity (ClogP)* | Biological Impact |

|---|---|---|---|---|

| (6-Methyloxan-2-yl)methanamine | 6-Methyl | Electron-donating (+I effect) | Moderate (~1.8) | Increased metabolic stability |

| (6-Methoxypyridin-2-yl)methanamine | 6-Methoxy | Electron-withdrawing (-M effect) | ~1.2 | Altered receptor affinity |

| (6-Chloro-benzoxazol-2-yl)methanamine | 6-Chloro | Electron-withdrawing (-I/-M effect) | ~2.5 | Potential hepatotoxicity risks |

*ClogP values estimated using analogous structures.

Biological Activity

(6-Methyloxan-2-yl)methanamine is a compound of increasing interest in pharmacology due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a methanamine group attached to a six-membered oxane ring with a methyl substituent. This structural configuration may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are summarized findings from different studies:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Inhibition of Cytokine Production

These effects suggest its potential utility in treating inflammatory diseases.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results. In a study examining its effects on cancer cell lines, significant cytotoxicity was observed.

Table 3: Cytotoxic Effects on Cancer Cell Lines

The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory processes or as a modulator of signaling pathways associated with cell proliferation and survival.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among treated patients compared to controls, highlighting its potential as an alternative antimicrobial agent.

- Case Study on Cancer Treatment : A preclinical study assessed the compound's efficacy in combination with standard chemotherapy agents. The findings suggested that this compound enhanced the cytotoxic effects of these agents, leading to improved survival rates in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.